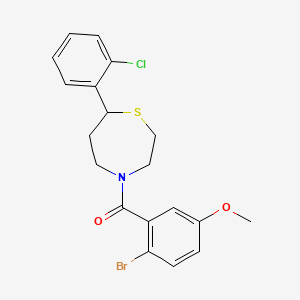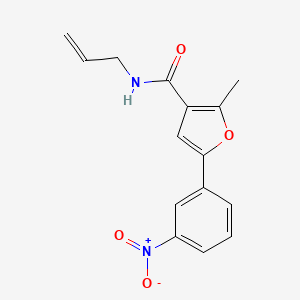![molecular formula C22H22N4O4S B2859291 Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate CAS No. 887219-48-9](/img/structure/B2859291.png)
Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several heterocyclic moieties such as furan, thiazole, and triazole . These moieties are common in many organic compounds and drugs, and they often contribute to the biological activity of the compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through various methods such as acylation, oxidation, and electrophilic substitution reactions .Molecular Structure Analysis
The compound’s molecular structure includes a furan ring, a thiazole ring, and a triazole ring. These rings are part of a larger structure that also includes a phenyl group and a piperidine ring .Chemical Reactions Analysis
The compound, due to its heterocyclic nature, might undergo various chemical reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds structurally related to the specified molecule have been synthesized and evaluated for their pharmacological properties. For example, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activity in preclinical models (Kumar et al., 2017). These findings highlight the potential therapeutic applications of furan-2-yl derivatives in treating mood disorders.
Antimicrobial Activities
Several studies have focused on the design and synthesis of azole derivatives, including those with furan-2-yl groups, to explore their antimicrobial properties. For instance, new 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide have been synthesized and evaluated for their antimicrobial activities, with some showing promising results against various microorganisms (Başoğlu et al., 2013).
PET Imaging Applications
Derivatives of the specified molecule, such as those containing furan-2-carboxamide, have been explored for potential applications in positron emission tomography (PET) imaging. A specific example is [11C]CPPC, a PET radiotracer for imaging of microglia and their contribution to neuroinflammation, demonstrating the utility of furan-2-yl derivatives in developing diagnostic tools for neuroinflammatory conditions (Horti et al., 2019).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds containingindole and imidazole scaffolds have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, suggesting that they may interact with a variety of cellular targets.
Mode of Action
Compounds containing similar structures, such as indole and imidazole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Compounds with similar structures, such as indole and imidazole derivatives, have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as indole and imidazole derivatives, are known to have diverse pharmacokinetic properties .
Result of Action
Compounds with similar structures, such as indole and imidazole derivatives, have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the activity of similar compounds, such as indole and imidazole derivatives, can be influenced by various factors, including temperature, ph, and the presence of other molecules .
properties
IUPAC Name |
methyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-21(28)15-9-11-25(12-10-15)17(14-6-3-2-4-7-14)18-20(27)26-22(31-18)23-19(24-26)16-8-5-13-30-16/h2-8,13,15,17,27H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAIDZLWYUQCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2859209.png)





![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2859220.png)
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2859223.png)



![Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2859230.png)